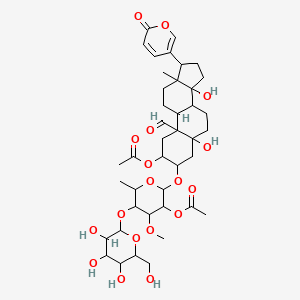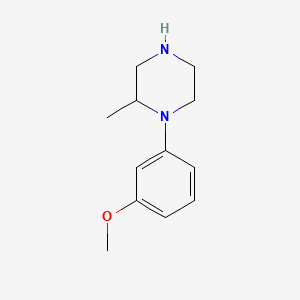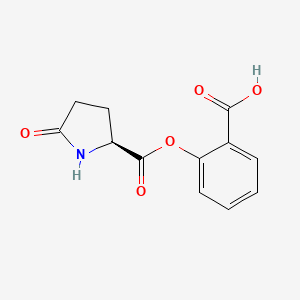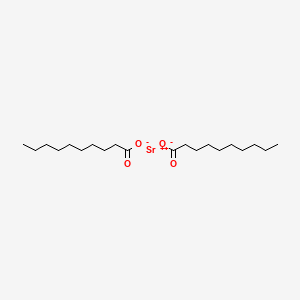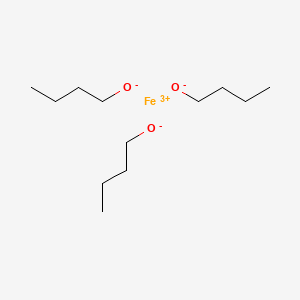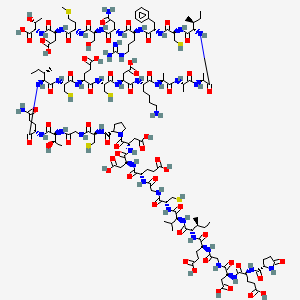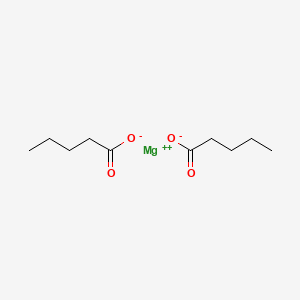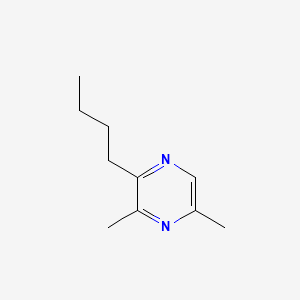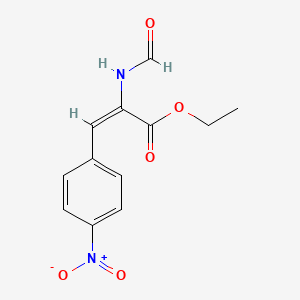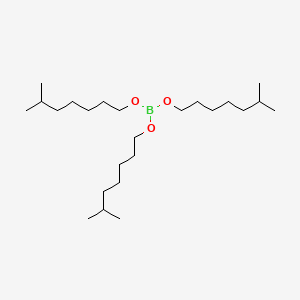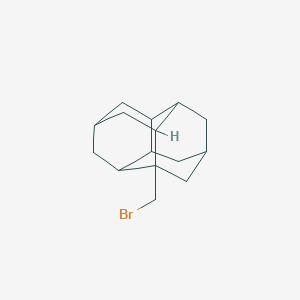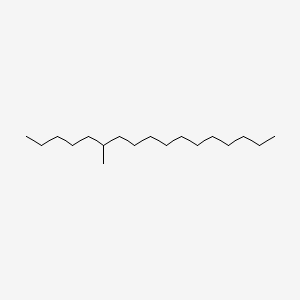
6-Methylheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylheptadecane is an organic compound belonging to the class of branched alkanes. It has the molecular formula C18H38 and a molecular weight of 254.4943 g/mol . This compound is characterized by a heptadecane backbone with a methyl group attached to the sixth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptadecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptadecane with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve the breaking down of larger hydrocarbon molecules into smaller, branched alkanes, including this compound. The use of specific catalysts and reaction conditions ensures the selective formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Methylheptadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of saturated hydrocarbons.
Substitution: In substitution reactions, one or more hydrogen atoms in this compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are often carried out under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat to facilitate the substitution process.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
6-Methylheptadecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: this compound is used in the formulation of lubricants, fuels, and other industrial products due to its stability and desirable chemical properties.
Mechanism of Action
The mechanism of action of 6-Methylheptadecane involves its interaction with various molecular targets and pathways. As a branched alkane, it can participate in hydrophobic interactions with other molecules, influencing their behavior and function. The specific pathways and targets depend on the context of its application, such as its role in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Heptadecane: A straight-chain alkane with the same molecular formula but without the methyl group.
2-Methylheptadecane: Another branched alkane with the methyl group attached to the second carbon atom.
3-Methylheptadecane: A branched alkane with the methyl group attached to the third carbon atom.
Uniqueness
6-Methylheptadecane is unique due to the specific position of the methyl group on the sixth carbon atom. This structural difference can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. The unique structure also affects its interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
26741-13-9 |
|---|---|
Molecular Formula |
C18H38 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
6-methylheptadecane |
InChI |
InChI=1S/C18H38/c1-4-6-8-9-10-11-12-13-15-17-18(3)16-14-7-5-2/h18H,4-17H2,1-3H3 |
InChI Key |
RLXHXVUABXKBOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


